molecular formula C10H16NO3P B13710108 Diethyl (6-methyl-2-pyridyl)phosphonate

Diethyl (6-methyl-2-pyridyl)phosphonate

Cat. No.: B13710108
M. Wt: 229.21 g/mol
InChI Key: ZBYNXGJVSZXAMP-UHFFFAOYSA-N
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Description

Diethyl (6-methyl-2-pyridyl)phosphonate is an organophosphorus compound characterized by a pyridyl substituent at the 2-position of the phosphonate ester. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science. The 6-methyl group on the pyridine ring enhances lipophilicity and may influence coordination behavior, while the phosphonate moiety provides stability and reactivity for nucleophilic or catalytic applications .

Properties

Molecular Formula

C10H16NO3P

Molecular Weight

229.21 g/mol

IUPAC Name

2-diethoxyphosphoryl-6-methylpyridine

InChI

InChI=1S/C10H16NO3P/c1-4-13-15(12,14-5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3

InChI Key

ZBYNXGJVSZXAMP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=N1)C)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods of Diethyl (6-methyl-2-pyridyl)phosphonate

Synthesis of the 6-Methyl-2-Pyridyl Intermediate

A crucial step in the preparation of this compound is the synthesis of the 6-methyl-2-pyridyl precursor, often 6-methyl-2-pyridylmethanol or related derivatives. According to patent CN104610134A, 6-methyl-2-pyridylmethanol can be prepared via selective oxidation of 2,6-dimethylpyridine (2,6-lutidine) using hydrogen peroxide catalyzed by tungsten oxide under acidic conditions (glacial acetic acid). The process involves:

  • Mixing glacial acetic acid and 2,6-lutidine in a mass ratio of approximately 2.3–3:1.
  • Adding 30% hydrogen peroxide and 99.999% pure tungsten oxide catalyst (2.3–2.5% relative to 2,6-lutidine).
  • Reaction times of 3 hours followed by an additional 8-hour reaction period with controlled hydrogen peroxide addition.
  • Isolation of the product by vacuum distillation at 130–150 °C under 12 mmHg.
  • Further purification by acetylation and alkaline extraction to yield 6-methyl-2-pyridylcarbinol with yields up to 93% and purity of 99.5%.

This intermediate is essential for subsequent phosphonate coupling reactions.

Step Reagents/Conditions Notes
A Glacial acetic acid + 2,6-lutidine (2.3–3:1) Heating and mixing
B 30% H2O2 + tungsten oxide catalyst (2.3–2.5%) 3 hours reaction
C Additional 30% H2O2 addition 8 hours reaction
D Vacuum distillation (130–150 °C, 12 mmHg) Product isolation
E Acetic anhydride reflux; alkaline extraction Purification
Yield 93% Purity 99.5%

Formation of the Phosphonate Moiety via Michaelis–Arbuzov and Kabachnik–Fields Reactions

The introduction of the diethyl phosphonate group onto the 6-methyl-2-pyridyl intermediate can be achieved by classical phosphonate synthesis methods:

Michaelis–Arbuzov Reaction

This reaction involves the nucleophilic substitution of alkyl halides by trialkyl phosphites, producing dialkyl phosphonates. Recent studies optimized microwave-assisted Michaelis–Arbuzov reactions for dialkyl haloalkylphosphonates, which are structurally related to this compound synthesis intermediates. Key findings include:

  • Use of triisopropyl phosphite with haloalkyl halides under solvent-free or minimal solvent conditions.
  • Optimal temperature around 190 °C and reaction times of 160 minutes.
  • Yields ranging from 63.1% to 89.2% depending on reagent ratios and solvent choice.
  • Avoidance of aromatic solvents such as toluene or pyridine, which inhibit the reaction.
  • Microwave-assisted protocols reduce reaction time and improve yields compared to conventional heating.

While this method is more commonly applied to alkyl phosphonates, it provides a foundation for phosphonate group introduction.

Kabachnik–Fields Reaction and Subsequent Ring Closure

The Kabachnik–Fields reaction is a three-component condensation involving an amine, an aldehyde or ketone, and a dialkyl phosphite, leading to α-aminophosphonates. Post-condensation ring closure can yield heterocyclic phosphonates. Although specific examples focus on pyrrolidinyl phosphonates, the methodology is adaptable to pyridyl systems.

  • One-pot reaction of suitable aldehydes or ketones with ammonia and diethyl phosphonate in ethanol.
  • Formation of non-isolable intermediates that undergo intramolecular nucleophilic substitution to form cyclic phosphonates.
  • High yields and minimal purification steps.
  • Catalytic systems such as mesoporous silica (OSU-6) enhance reaction efficiency and recyclability.

This approach can be tailored for this compound by selecting appropriate aldehyde or ketone precursors bearing the 6-methyl-2-pyridyl group.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Selective oxidation of 2,6-lutidine to 6-methyl-2-pyridylmethanol High yield (93%), high purity (99.5%), scalable Efficient precursor synthesis Requires careful control of oxidation conditions
Michaelis–Arbuzov reaction Microwave-assisted, solvent-free or minimal solvent Short reaction time, high yield Sensitive to solvent choice, high temperature required
Kabachnik–Fields reaction + ring closure One-pot, multicomponent, catalytic options High yields, minimal purification Requires suitable aldehyde/ketone substrates
Trichloroacetimidate coupling Functionalization of phosphonate esters via C–O bond High yields, versatile modifications Substrate and nucleophile limitations

The preparation of this compound is a multi-step process involving the synthesis of the 6-methyl-2-pyridyl intermediate followed by the introduction of the diethyl phosphonate group. The most documented and efficient route to the key pyridyl intermediate is the selective oxidation of 2,6-lutidine using hydrogen peroxide and tungsten oxide catalyst under acidic conditions, achieving high yields and purity suitable for pharmaceutical synthesis.

Subsequent phosphonate formation can be achieved via classical Michaelis–Arbuzov reactions optimized under microwave conditions for improved efficiency, or through multicomponent Kabachnik–Fields reactions combined with ring closure strategies. Advanced ether phosphonate syntheses via trichloroacetimidate intermediates offer further functionalization possibilities.

These methods collectively provide a robust toolkit for the synthesis of this compound, balancing yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Diethyl (6-methyl-2-pyridyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Diethyl (6-methyl-2-pyridyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (6-methyl-2-pyridyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal ions for their activity. The compound can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Structural and Electronic Differences

Diethyl 4-Chlorobenzyl Phosphonate
  • Structure : Features a 4-chlorobenzyl group instead of a pyridyl substituent.
  • Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity at the phosphorus center compared to the electron-rich pyridyl group. This enhances reactivity in nucleophilic substitutions but reduces stability in acidic conditions .
  • Applications : Primarily used in agrochemical synthesis due to its halogenated aromatic system .
Diethyl ((6-Bromopyridin-2-yl)fluoromethyl)phosphonate
  • Structure : Contains a bromopyridyl group and fluoromethyl substituent.
  • Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances metabolic stability in pharmaceutical contexts. In contrast, the 6-methyl group in the target compound offers steric hindrance without halogen-mediated reactivity .
Diethyl(benzamido(diisopropoxyphosphoryl)methyl)phosphonate
  • Structure : Incorporates a benzamido group and diisopropoxy phosphoryl moiety.
  • Solubility : The bulky isopropoxy groups reduce solubility in polar solvents compared to the pyridyl-phosphonate, which benefits from the pyridine’s moderate polarity .
Catalytic Efficiency
  • The synthesis of diethyl (hydroxy(phenyl)methyl)phosphonate employs catalysts like p-toluenesulfonic acid, achieving yields comparable to those of the target compound. However, pyridyl-substituted phosphonates often require milder conditions due to the directing effects of the nitrogen heterocycle .
  • Example : Diethyl (6-methyl-2-pyridyl)phosphonate synthesis may utilize LiH/DMF systems, similar to thiadiazolo-phosphonates, but with shorter reflux times (3–5 h vs. 6 h) due to the pyridyl group’s activating effects .
Reaction Mechanisms
  • Azidopyrazole reactions with diethyl phosphonate proceed via phosphorus lone-pair attack on the azide group, releasing nitrogen. This mechanism is shared with pyridyl-phosphonates but may differ in intermediates due to steric effects from the 6-methyl group .

Spectral and Analytical Data

31P NMR Signatures
  • This compound : Expected δ range of 15–25 ppm (typical for arylphosphonates), influenced by the pyridine’s electron-donating resonance.
  • Diethyl ethylphosphonite : Shows a δ near 0 ppm due to the lower oxidation state (PIII vs. PV in phosphonates) .
  • Dimethyl phosphite : Resonates at δ 5–10 ppm, reflecting its PIII oxidation state and lack of aryl substituents .
1H NMR Coupling
  • The pyridyl protons in the target compound exhibit distinct splitting patterns (e.g., dt or br d) due to coupling with phosphorus, unlike aliphatic phosphonates like diethyl 2,2-diethoxyethylphosphonate, which show simpler triplet patterns for CH2 groups .
Pharmaceutical Relevance
  • Pyridyl-phosphonates are explored as kinase inhibitors or DNA-targeting agents, leveraging the pyridine’s ability to form hydrogen bonds. In contrast, methylthioethyl phosphonates (e.g., compounds 6a/b in ) exhibit thiadiazine moieties for antimicrobial activity .
  • Market Trends : Diethyl (hydroxymethyl)phosphonate dominates in flame retardants, while pyridyl derivatives are niche in drug discovery due to synthetic complexity .

Comparative Data Table

Compound Substituent 31P NMR (δ, ppm) Key Application Reactivity Note
This compound 6-methyl-2-pyridyl 15–25 Medicinal chemistry Enhanced coordination via pyridine N
Diethyl 4-chlorobenzyl phosphonate 4-chlorobenzyl 20–30 Agrochemicals Halogen-mediated electrophilicity
Diethyl ethylphosphonite Ethyl (PIII) ~0 Ligand synthesis Air-sensitive, oxidizes readily
Dimethyl phosphite Methoxy (PIII) 5–10 Flame retardants Hydrolyzes easily in acidic conditions
Diethyl 2,2-diethoxyethylphosphonate Diethoxyethyl 25–30 Aldehyde precursors Stable under acidic hydrolysis

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